molecular formula C15H31N3O B12639656 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Cat. No.: B12639656
M. Wt: 269.43 g/mol
InChI Key: UYFKDHLLTNQXBN-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a synthetic organic compound that belongs to the class of diamines This compound is characterized by the presence of a tetrahydropyran ring and a piperidine ring, which are connected through an ethane-1,2-diamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-butanediol.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of a suitable precursor.

    Coupling of the Rings: The tetrahydropyran and piperidine rings are then coupled through an ethane-1,2-diamine linker using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological processes involving amine-containing compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: As a building block in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diamine linker can facilitate interactions with biological macromolecules, influencing pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyl-1,3-dioxolan-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine: Similar structure but with a dioxolane ring instead of a tetrahydropyran ring.

    N-(2,2-dimethyl-1,3-dioxan-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine: Similar structure but with a dioxane ring.

Uniqueness

The uniqueness of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine lies in its specific ring structure and the presence of both tetrahydropyran and piperidine rings. This combination can confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

N'-(2,2-dimethyloxan-4-yl)-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H31N3O/c1-15(2)12-14(6-11-19-15)17-8-7-16-13-4-9-18(3)10-5-13/h13-14,16-17H,4-12H2,1-3H3

InChI Key

UYFKDHLLTNQXBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NCCNC2CCN(CC2)C)C

Origin of Product

United States

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